molecular formula C26H24N4O2S3 B12170147 N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12170147
M. Wt: 520.7 g/mol
InChI Key: QGSKEEWOTOMWBN-DICXZTSXSA-N
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Description

N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C26H24N4O2S3 and a molecular weight of 520.699. This compound is known for its unique structural features, which include a benzyloxyphenyl group, a thiadiazole ring, and an acetohydrazide moiety. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding hydrazines or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the acetohydrazide moiety can produce hydrazines or amines.

Scientific Research Applications

N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
  • N’-{(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxyphenyl group, thiadiazole ring, and acetohydrazide moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N4O2S3

Molecular Weight

520.7 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H24N4O2S3/c1-19-7-9-22(10-8-19)17-33-25-29-30-26(35-25)34-18-24(31)28-27-15-20-11-13-23(14-12-20)32-16-21-5-3-2-4-6-21/h2-15H,16-18H2,1H3,(H,28,31)/b27-15-

InChI Key

QGSKEEWOTOMWBN-DICXZTSXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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